6-O-Desmethyl donepezil beta-D-glucuronide is a significant metabolite of donepezil, a drug primarily used in the treatment of Alzheimer's disease. This compound is formed through the metabolic processes involving glucuronidation, which is a key pathway for the detoxification and elimination of drugs. Understanding the characteristics and behavior of 6-O-desmethyl donepezil beta-D-glucuronide is essential for evaluating the pharmacokinetics and pharmacodynamics of donepezil.
6-O-Desmethyl donepezil beta-D-glucuronide is derived from donepezil, which is an acetylcholinesterase inhibitor. After administration, donepezil undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, leading to various metabolites including 6-O-desmethyl donepezil and subsequently to its glucuronide form .
The synthesis of 6-O-desmethyl donepezil beta-D-glucuronide can be achieved through both enzymatic and chemical methods. Enzymatic synthesis typically involves the use of recombinant UDP-glucuronosyltransferase (UGT) enzymes that facilitate the conjugation of glucuronic acid to 6-O-desmethyl donepezil.
The molecular formula of 6-O-desmethyl donepezil beta-D-glucuronide is C29H35NO9, indicating it contains 29 carbon atoms, 35 hydrogen atoms, one nitrogen atom, and nine oxygen atoms. The structure features a glucuronic acid moiety linked to the 6-O position of desmethyl donepezil.
The primary reaction involving 6-O-desmethyl donepezil beta-D-glucuronide is its formation from 6-O-desmethyl donepezil through glucuronidation. This process is facilitated by UGT enzymes which catalyze the transfer of glucuronic acid to the substrate.
The mechanism by which 6-O-desmethyl donepezil beta-D-glucuronide exerts its effects is primarily through its role as a metabolite of donepezil. It retains some pharmacological activity by influencing cholinergic pathways, although it is less potent than its parent compound.
Studies have shown that about 11% of administered donepezil is metabolized to 6-O-desmethyl donepezil, which then undergoes further conjugation to form the glucuronide . This metabolic pathway impacts both the efficacy and safety profile of donepezil in clinical settings.
Relevant data from studies indicate that this compound maintains significant stability during storage and handling, which is crucial for pharmaceutical applications .
6-O-Desmethyl donepezil beta-D-glucuronide has several important applications in scientific research:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: